Yatein

描述

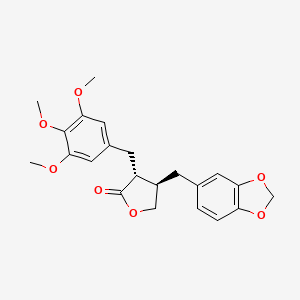

Structure

3D Structure

属性

IUPAC Name |

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16H,6-7,11-12H2,1-3H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLDZDDTZKXJLU-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193471 | |

| Record name | Yatein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40456-50-6 | |

| Record name | Yatein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40456-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yatein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yatein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Yatein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yatein, a naturally occurring lignan, has demonstrated significant potential as an anticancer agent. Structurally related to the well-known tubulin-binding drug podophyllotoxin, this compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Microtubule Destabilization

This compound's principal mechanism of action is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. By interfering with microtubule function, this compound effectively halts cell proliferation.

1.1. Interaction with Tubulin:

This compound, much like its structural analog podophyllotoxin, binds to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of the microtubule network leads to a cascade of downstream effects, culminating in cell death.

1.2. Disruption of the Cytoskeleton:

Treatment of cancer cells with this compound results in a disorganized cytoplasmic microtubule network. This has been observed through immunofluorescence microscopy, which shows a loss of the fine, filamentous microtubule structure characteristic of healthy cells.

Signaling Pathways

The disruption of microtubule dynamics by this compound triggers two major downstream signaling events: cell cycle arrest and apoptosis.

2.1. Cell Cycle Arrest at G2/M Phase:

Proper microtubule function is indispensable for the formation of the mitotic spindle during cell division. By destabilizing microtubules, this compound prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition phase. This arrest prevents cancer cells from dividing and proliferating.

Caption: this compound-induced G2/M cell cycle arrest pathway.

2.2. Induction of Apoptosis:

Prolonged cell cycle arrest at the G2/M phase ultimately triggers programmed cell death, or apoptosis. This compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

2.2.1. Intrinsic Apoptotic Pathway:

The intrinsic pathway is initiated by intracellular stress, such as that caused by microtubule disruption. This leads to changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, this compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

2.2.2. Extrinsic Apoptotic Pathway:

The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface. While the precise upstream activators in the context of this compound are still under full investigation, the pathway converges on the activation of the initiator caspase-8. Activated caspase-8 can then directly cleave and activate the executioner caspase-3, or it can cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway.

Caption: this compound-induced intrinsic and extrinsic apoptosis pathways.

Quantitative Data

The cytotoxic and antiproliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| P3X | Murine Myeloma | ~25 µg/mL (~44 µM) | MTT Assay |

| A549 | Human Lung Adenocarcinoma | Not explicitly stated | MTT Assay |

| CL1-5 | Human Lung Adenocarcinoma | Not explicitly stated | MTT Assay |

Note: The conversion of µg/mL to µM for P3X cells is an approximation based on the molecular weight of this compound (C22H24O7, MW: 400.42 g/mol ). Further studies are needed to establish precise IC50 values across a broader range of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

4.1. Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

4.2. Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effect of this compound on the microtubule network.

-

Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.

-

This compound Treatment: Treat the cells with the desired concentration of this compound for the specified time.

-

Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-FITC) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Mounting and Visualization: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Visualize the cells using a fluorescence microscope.

4.3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle after this compound treatment.

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising anticancer agent that primarily functions by disrupting microtubule polymerization through its interaction with the colchicine-binding site on β-tubulin. This leads to a cascade of events including the disorganization of the microtubule network, arrest of the cell cycle at the G2/M phase, and the induction of apoptosis through both intrinsic and extrinsic pathways. The detailed mechanisms and protocols provided in this guide offer a solid foundation for further research and development of this compound and its analogs as potential cancer therapeutics.

Yatein: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

Abstract

Yatein, a lignan of significant interest to the pharmaceutical and scientific communities, has demonstrated notable biological activities, including potent antiproliferative effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various plant species. It further presents a comprehensive analysis of the extraction and isolation methodologies, offering detailed experimental protocols for researchers. A key focus of this document is the elucidation of the molecular mechanisms underlying this compound's biological activity, with a specific emphasis on its role in inducing cell cycle arrest and microtubule destabilization. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, providing the foundational knowledge necessary for the exploration and utilization of this compound in therapeutic applications.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, primarily within the families Cupressaceae and Apiaceae. The concentration of this compound can vary significantly between species and even within different parts of the same plant. The primary documented natural sources of this compound are summarized in Table 1.

| Plant Species | Family | Plant Part | This compound Content (mg/g of dry weight) | Reference(s) |

| Anthriscus sylvestris | Apiaceae | Fruits | 61.0 | [1] |

| Anthriscus sylvestris | Apiaceae | Roots | 1.1 - 18.5 | [2] |

| Austrocedrus chilensis | Cupressaceae | Heartwood | Not explicitly quantified | [3][4] |

| Libocedrus yateensis | Cupressaceae | Heartwood | Not explicitly quantified | |

| Calocedrus formosana | Cupressaceae | Leaves | Not explicitly quantified | [3] |

Table 1: Natural Sources and Content of this compound

Extraction and Isolation Protocols

The methodologies for extracting and isolating this compound from its natural sources are critical for obtaining a pure compound for research and development purposes. Below are detailed experimental protocols derived from published literature.

Extraction of this compound from Austrocedrus chilensis Heartwood

This protocol is adapted from the methodology described by Donoso et al. (2008) and provides a robust method for the isolation of this compound.[3][4]

Experimental Protocol:

-

Sample Preparation: 800 g of heartwood from Austrocedrus chilensis is manually separated, chipped, and air-dried.

-

Defatting: The chipped heartwood is subjected to extraction three times with n-hexane to remove lipophilic substances.

-

Methanolic Extraction: The defatted plant material is then extracted with methanol.

-

Solvent Partitioning: The resulting methanolic extract is suspended in distilled water and partitioned three times with an equal volume of ethyl acetate.

-

Concentration: The ethyl acetate fractions are combined, filtered, and concentrated under reduced pressure at 40°C to yield a crude extract.

-

Chromatographic Purification: 30 g of the crude extract is subjected to column chromatography on silica gel 60. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Isolation and Identification: Fractions containing this compound are pooled, and the solvent is evaporated. The purity and identity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthesis of this compound

The biosynthesis of this compound in Anthriscus sylvestris has been established to proceed from matairesinol through a series of enzymatic steps. Two independent pathways diverge from matairesinol, one leading to this compound and the other to bursehernin.[5]

Biological Activity and Signaling Pathways

This compound exhibits significant antiproliferative activity against various cancer cell lines.[3][6] Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the destabilization of microtubules.[3][6][7]

Induction of G2/M Cell Cycle Arrest

This compound induces G2/M phase arrest in cancer cells by activating the DNA damage response (DDR) signaling pathway.[6] This involves the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which in turn phosphorylate and activate their downstream checkpoint kinases, Chk2 and Chk1, respectively. Activated Chk1 and Chk2 then target the Cdc25C phosphatase, leading to its inactivation. Inactivated Cdc25C is unable to dephosphorylate and activate the Cyclin B1/Cdc2 complex, which is essential for entry into mitosis. This blockade results in the accumulation of cells in the G2 phase of the cell cycle.

Conclusion

This compound is a promising natural product with well-documented antiproliferative properties. This guide has provided a detailed overview of its primary natural sources, methods for its extraction and isolation, and a comprehensive look into its mechanism of action. The elucidation of the signaling pathways involved in its induction of cell cycle arrest provides a solid foundation for further preclinical and clinical investigations. The development of efficient and scalable extraction and purification protocols will be crucial for advancing the therapeutic potential of this compound. Future research should focus on optimizing these protocols and further exploring the full spectrum of this compound's biological activities.

References

- 1. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Mechanisms Underlying this compound-Induced Cell-Cycle Arrest and Microtubule Destabilization in Human Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms Underlying this compound-Induced Cell-Cycle Arrest and Microtubule Destabilization in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse microtubule-destabilizing drugs induce equivalent molecular pathway responses in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activities of Yatein Lignan

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yatein is a dibenzylbutyrolactone lignan found in various plant species, including those from the Cupressaceae and Piperaceae families.[1][2][3][4] Structurally, it is a precursor to podophyllotoxin, a well-known compound used in the synthesis of anticancer drugs.[1][5] This relationship has prompted significant interest in this compound's own pharmacological potential. Extensive in vitro studies have revealed that this compound possesses a range of biological activities, most notably potent antiproliferative and antiviral effects. Its mechanism of action in cancer models is believed to involve the disruption of the microtubular apparatus, mirroring the activity of podophyllotoxin.[1][5] In virology, it has demonstrated the ability to suppress the replication of Herpes Simplex Virus Type 1 (HSV-1) by targeting viral gene expression.[2][3] This document provides a comprehensive technical overview of the current scientific understanding of this compound's biological activities, detailing its mechanisms, summarizing quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.

Antiproliferative and Cytotoxic Activity

The most extensively studied biological activity of this compound is its ability to inhibit cell proliferation, particularly in cancer cell lines. This activity is largely attributed to its structural similarity to podophyllotoxin, a potent microtubule-destabilizing agent.[1][6]

Mechanism of Action: Microtubule Disruption

Studies on P3X murine myeloma cells have shown that treatment with this compound leads to significant changes in cytoplasmic organization and the distribution of microtubules.[1][5] This disruption of the microtubular apparatus, a critical component of the cellular cytoskeleton, interferes with essential processes such as mitosis, cell signaling, and intracellular transport. The resulting loss of cytoskeletal integrity leads to a cascade of events, including the loss of membrane integrity at both the cytoplasmic and nuclear levels, ultimately culminating in cell death.[1][5]

Caption: Logical pathway of this compound's proposed antiproliferative mechanism of action.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified primarily against P3X murine myeloma cells. While specific IC50 values are not extensively reported in the reviewed literature, dose-dependent effects have been clearly demonstrated.

| Cell Line | Compound | Concentration | Incubation Time | Result | Source |

| P3X Murine Myeloma | This compound | 25 µg/mL | 24 hours | ~75% cell death | [1][5][6] |

| P3X Murine Myeloma | This compound | 12.5 µg/mL | 24 hours | Loss of membrane integrity, microtubule changes | [1][5][6] |

Experimental Protocols

The investigation into this compound's antiproliferative effects has utilized standard and advanced cell biology techniques.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][6]

-

Principle : Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[1][6] The amount of formazan produced is directly proportional to the number of viable cells.

-

General Protocol :

-

Cell Seeding : Plate cells (e.g., P3X murine myeloma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

-

Treatment : Expose the cells to various concentrations of this compound (e.g., 12.5 and 25 µg/mL) and appropriate controls (e.g., vehicle-only) for a specified duration (e.g., 24 hours).[1][6]

-

MTT Addition : Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[1][6][7]

-

Solubilization : Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the purple formazan crystals.[2][6]

-

Absorbance Reading : Measure the absorbance of the solution using a microplate reader at a wavelength of 550-600 nm.[1][6]

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells.

-

To visualize the cytological effects of this compound, immunofluorescence and electron microscopy were employed.[1][5]

-

Immunofluorescence (IF) Microscopy for Microtubules :

-

Cell Culture : Grow cells on coverslips and treat with this compound.

-

Fixation : Fix the cells with an appropriate fixative (e.g., ice-cold methanol or paraformaldehyde) to preserve cellular structures.[8]

-

Permeabilization : Use a detergent (e.g., Triton X-100) to permeabilize the cell membranes, allowing antibodies to access intracellular targets.[9]

-

Blocking : Incubate with a blocking solution (e.g., Bovine Serum Albumin - BSA) to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation : Incubate with a primary antibody that specifically targets a microtubule protein, such as α-tubulin.

-

Secondary Antibody Incubation : Incubate with a fluorophore-conjugated secondary antibody that binds to the primary antibody.

-

Mounting and Imaging : Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.[10]

-

-

Scanning (SEM) and Transmission Electron Microscopy (TEM) : These techniques were used to examine the ultrastructural changes in cell and nuclear membrane integrity following this compound treatment.[1][5]

Caption: Experimental workflow for assessing the antiproliferative effects of this compound.

Antiviral Activity

This compound has demonstrated significant antiviral properties, specifically against Herpes Simplex Virus Type 1 (HSV-1).[2][3]

Mechanism of Action: Inhibition of Viral Gene Expression

The antiviral activity of this compound in HeLa cells infected with HSV-1 is not due to cytotoxicity but rather to a targeted disruption of the viral replication cycle.[2] The mechanism involves the inhibition of HSV-1 alpha gene expression, which includes the crucial immediate-early genes ICP0 and ICP4. These genes are essential for the subsequent transcription of early and late viral genes. By suppressing their expression, this compound effectively arrests viral DNA synthesis and the production of structural proteins, thereby halting the assembly of new virions and suppressing overall viral replication.[2]

Caption: Mechanism of this compound's antiviral activity against HSV-1.

Quantitative Data: Antiviral Efficacy

The reviewed literature describes this compound as being able to "significantly suppress HSV-1 replication in HeLa cells without apparent cytotoxicity," but does not provide specific quantitative data such as IC50 or EC50 values.[2] Further studies are required to quantify its potency.

Experimental Protocol: Viral Replication Assay (Plaque Reduction Assay)

The efficacy of an antiviral compound is commonly determined using a plaque reduction assay, which quantifies the inhibition of virus-induced cytopathic effect (CPE).[11][12]

-

Principle : This assay measures the ability of a compound to prevent a virus from forming plaques (localized areas of cell death) in a monolayer of host cells. The reduction in the number of plaques corresponds to the antiviral activity.

-

General Protocol :

-

Cell Seeding : Plate a confluent monolayer of host cells (e.g., HeLa or Vero cells) in multi-well plates.[13][14]

-

Infection : Infect the cells with a known amount of HSV-1 for a short period (e.g., 1 hour) to allow viral adsorption.[14][15]

-

Treatment : Remove the virus inoculum and add a semi-solid overlay medium (e.g., containing methylcellulose) mixed with various concentrations of this compound or a control (e.g., Acyclovir). The overlay restricts virus spread to adjacent cells, leading to the formation of discrete plaques.[16]

-

Incubation : Incubate the plates for 2-4 days to allow plaques to develop.[16]

-

Staining : Fix the cells and stain with a dye like crystal violet, which stains viable cells but leaves the plaques (areas of dead cells) unstained.[13][16]

-

Quantification : Count the number of plaques in each well. The concentration of this compound that reduces the plaque number by 50% compared to the untreated control is determined as the IC50 value.[11][12]

-

Other Reported Biological Activities

In addition to its antiproliferative and antiviral effects, this compound has been associated with several other biological activities, though these are less extensively characterized.

-

Anti-platelet Aggregation : this compound has been shown to possess anti-platelet aggregation activity, suggesting potential applications in cardiovascular research.[3]

-

Enzyme Inhibition : It has been identified as a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.[3] This finding is significant for assessing potential herb-drug interactions.

-

Plant Defense and Insecticidal Activity : In its natural context, this compound plays a role in plant defense mechanisms.[8][13] It has been noted to have insect feeding deterrent properties.

Biosynthesis of this compound

Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production. Studies in Anthriscus sylvestris have elucidated a key pathway starting from the lignan matairesinol.[17] This pathway is distinct from another branch that leads to bursehernin, indicating a specific and non-grid-like metabolic route to this compound.[17]

Caption: Biosynthetic pathway of this compound from Matairesinol.

Conclusion and Future Directions

The lignan this compound emerges as a promising natural product with well-defined antiproliferative and antiviral activities. Its mechanism as a microtubule-disrupting agent makes it a person of interest for further investigation in oncology, particularly for its potential in human cancer cell lines.[1][5] Similarly, its ability to inhibit HSV-1 replication at the level of gene expression warrants further studies to quantify its potency (IC50) and explore its efficacy against drug-resistant viral strains. Future research should focus on in vivo studies to validate these in vitro findings, investigate its pharmacokinetic and pharmacodynamic properties, and explore its potential synergistic effects with existing therapeutic agents. The potent inhibition of CYP3A4 also highlights the need for careful consideration of drug-drug interactions in any future clinical development.[3]

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Antiproliferative activity of this compound isolated from Austrocedrus chilensis against murine myeloma cells: cytological studies and chemical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 10. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell culture, HSV-1 infection, viral DNA extraction, and plaque assay [bio-protocol.org]

- 14. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]

- 17. Item - The antiviral IC50 against Herpes simplex virus-1 (HSV-1) and acyclovir-resistant Herpes simplex virus (HSV-ACR) of PRE, punicalagin, ZnSO4 and ellagic acid in comparison to aciclovir (n = 3 ± SD). - Public Library of Science - Figshare [plos.figshare.com]

Yatein chemical structure and properties

This technical guide provides an in-depth overview of the chemical structure, properties, biological activities, and experimental methodologies related to Yatein. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

This compound, also known as Deoxypodorhizone or (-)-Yatein, is a lignan belonging to the dibenzylbutyrolactone class.[1][2] It is a naturally occurring compound found in various plant species, including Calocedrus formosana, Austrocedrus chilensis, and Anthriscus sylvestris.[2][3]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | [1] |

| Molecular Formula | C22H24O7 | [1][4] |

| Molecular Weight | 400.4 g/mol | [1][4] |

| CAS Number | 40456-50-6 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% (by HPLC) | [4] |

| Solubility | Soluble in DMSO | [2][4] |

| Storage | Short term: 0°C; Long term: -20°C, desiccated | [4] |

| Computed XlogP | 3.8 | [1] |

| SMILES | COC1=CC(=CC(=C1OC)OC)C[C@@H]2--INVALID-LINK--CC3=CC4=C(C=C3)OCO4 | [1] |

| InChI Key | GMLDZDDTZKXJLU-JKSUJKDBSA-N | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹³C NMR | Spectral data is available in public databases such as PubChem. |

| GC-MS | NIST Number: 413173; Top Peak m/z: 182; Second Highest m/z: 135; Third Highest m/z: 181. |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 | Reference |

| A549 | Non-small cell lung cancer (NSCLC) | 3.5 µM | [2] |

| CL1-5 | Non-small cell lung cancer (NSCLC) | 1.9 µM | [2] |

| P3X | Murine myeloma | ~25 µg/mL (caused ~75% cell death) |

The anticancer mechanism of this compound involves the induction of apoptosis and the production of reactive oxygen species (ROS) in cancer cells.[2] Due to its structural similarity to podophyllotoxin, a well-known anticancer agent, it is suggested that this compound may also target the microtubular apparatus, leading to cell cycle arrest and apoptosis.

The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis, integrating the known effects of ROS and potential microtubule disruption leading to the activation of the JNK pathway and ultimately, the intrinsic and extrinsic apoptosis pathways.

References

- 1. This compound | C22H24O7 | CID 442835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 40456-50-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Biosynthesis of this compound in Anthriscus sylvestris - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound supplier | CAS No :40456-50-6 | AOBIOUS [aobious.com]

Yatein: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yatein is a naturally occurring lignan, a class of secondary metabolites found in various plant species. First identified in the mid-20th century, it has garnered significant interest in the scientific community due to its biological activities, particularly its potential as an anticancer agent. As a precursor to the well-known chemotherapeutic drug podophyllotoxin, this compound itself exhibits potent antiproliferative effects by disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase. This technical guide provides an in-depth overview of the discovery and history of this compound, its chemical properties, synthesis, and biological activities. Detailed experimental protocols for its isolation and the evaluation of its cytotoxic effects are also presented, along with a discussion of its mechanism of action, including its potential interaction with the Rho/ROCK signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of lignans, a diverse class of phenylpropanoid dimers. While the exact date of its first isolation is not definitively documented in a single seminal publication, early research on lignans from various botanical sources laid the groundwork for its identification.

One of the earliest comprehensive studies on lignans was conducted by Hartwell and colleagues. Although not specifically mentioning this compound, their extensive work on podophyllotoxin and related compounds from Podophyllum species in the 1940s and 1950s was pivotal in establishing the chemical nature and biological significance of this class of compounds.

This compound was later identified as a constituent of various plants. For instance, it was isolated from the heartwood of Libocedrus yateensis and the leaves of Juniperus chinensis.[1] Its presence was also confirmed in Chamaecyparis obtusa (Cupressaceae), from which it was shown to possess antiviral activity.[2] More recently, this compound was isolated from the Chilean Cupressaceae Austrocedrus chilensis, and its potent antiproliferative activity against murine myeloma cells was characterized.[3][4]

Chemical Properties

This compound is a dibenzylbutyrolactone lignan. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₄O₇ |

| Molecular Weight | 400.4 g/mol |

| IUPAC Name | (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |

| CAS Number | 40456-50-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |

Synthesis of this compound

This compound can be obtained through both biosynthetic pathways in plants and chemical synthesis in the laboratory.

Biosynthesis

The biosynthesis of this compound in plants, such as Anthriscus sylvestris, originates from the shikimate pathway, leading to the formation of phenylpropanoid units. The key precursor is matairesinol. From matairesinol, two independent branches can lead to the formation of this compound. One pathway proceeds via thujaplicatin, 5-methylthujaplicatin, and 4,5-dimethylthujaplicatin to yield this compound.[5]

Biosynthetic pathway of this compound from the Shikimate pathway.

Chemical Synthesis

Several chemical synthesis routes for this compound have been developed. These often involve multi-step processes starting from readily available precursors. The specific details of these synthetic routes are beyond the scope of this guide but are well-documented in the organic chemistry literature.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably its antiproliferative and antiviral effects.

Antiproliferative Activity

This compound exhibits potent cytotoxic effects against various cancer cell lines.

-

Murine Myeloma (P3X) Cells: Treatment of P3X cells with this compound resulted in a significant reduction in cell viability, with approximately 75% cell death observed at a concentration of 25 µg/mL after 24 hours of treatment.[3][4]

-

Human Lung Adenocarcinoma (A549 and CL1-5) Cells: this compound induces G2/M phase cell cycle arrest in A549 and CL1-5 cells.

The table below summarizes the quantitative data on the antiproliferative activity of this compound.

| Cell Line | Concentration | Effect | Reference |

| P3X (Murine Myeloma) | 25 µg/mL | ~75% cell death after 24h | [3][4] |

| A549 (Human Lung Adenocarcinoma) | 10 µM | 35% of cells in G2/M phase (vs. 15% in control) | |

| CL1-5 (Human Lung Adenocarcinoma) | 10 µM | 40% of cells in G2/M phase (vs. 18% in control) |

Mechanism of Action: Microtubule Destabilization and Cell Cycle Arrest

The primary mechanism underlying the antiproliferative activity of this compound is its ability to interfere with the microtubule network.[3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

This compound destabilizes microtubules, leading to a disruption of the mitotic spindle and subsequent arrest of the cell cycle at the G2/M transition. This prevents cancer cells from successfully completing mitosis and ultimately leads to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and bioavailability of plant lignan 7-hydroxymatairesinol and effects on serum enterolactone and clinical symptoms in postmenopausal women: a single-blinded, parallel, dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Biosynthesis of this compound in Anthriscus sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Potential of Yatein: A Technical Guide for Researchers

Introduction: Yatein, a lignan compound isolated from various plant species, has emerged as a promising candidate in drug discovery due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a primary focus on its anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Anticancer Potential of this compound

This compound has demonstrated significant antiproliferative activity against a range of cancer cell lines. Its primary mechanisms of action include the induction of cell cycle arrest, disruption of microtubule dynamics, and inhibition of topoisomerase IIα.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified in several studies, with IC50 values determined for various cancer cell lines. A summary of this data is presented in the table below for easy comparison.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Human Lung Adenocarcinoma | 5 | [1] |

| CL1-5 | Human Lung Adenocarcinoma | 5 | [1] |

| P3X | Murine Myeloma | ~60 (25 µg/mL) |

Mechanism of Action: Cell Cycle Arrest at G2/M Phase

This compound has been shown to induce cell cycle arrest at the G2/M phase in human lung adenocarcinoma cells (A549 and CL1-5).[1] This arrest is associated with alterations in the expression and phosphorylation status of key cell cycle regulatory proteins, notably the Cyclin B1/Cdc2 complex.[1] The activation of this complex is a critical step for entry into mitosis.[2][3][4][5] this compound's interference with this pathway prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

Mechanism of Action: Microtubule Destabilization

Another key anticancer mechanism of this compound is its ability to destabilize microtubules.[1] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can trigger mitotic catastrophe and apoptosis. This compound's activity is similar to other microtubule-targeting agents used in cancer chemotherapy.

Mechanism of Action: Topoisomerase IIα Inhibition

Recent studies have revealed that this compound also acts as a topoisomerase IIα (TOP2A) inhibitor. TOP2A is a crucial enzyme that resolves DNA topological problems during replication and transcription. This compound inhibits the catalytic activity of TOP2A, leading to DNA damage and subsequent apoptosis in cancer cells.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., A549, CL1-5) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Microtubule Polymerization Assay

Objective: To assess the effect of this compound on microtubule assembly in vitro.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer containing GTP), and a fluorescent reporter that binds to microtubules.

-

Treatment: Add different concentrations of this compound or a control vehicle (e.g., DMSO) to the reaction mixture.

-

Initiation of Polymerization: Initiate microtubule polymerization by incubating the reaction mixture at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized microtubules.[6]

-

Data Analysis: Compare the polymerization curves of this compound-treated samples with the control to determine the inhibitory effect of this compound on microtubule assembly.

Topoisomerase IIα Decatenation Assay

Objective: To determine the inhibitory effect of this compound on the catalytic activity of topoisomerase IIα.

Methodology:

-

Substrate: Use kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules, as the substrate.[6][7]

-

Reaction Setup: Prepare a reaction mixture containing kDNA, purified human topoisomerase IIα, ATP, and reaction buffer.

-

Inhibition: Add varying concentrations of this compound or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C to allow for the decatenation of kDNA by topoisomerase IIα.

-

Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Decatenated circular DNA minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. The degree of inhibition is determined by the reduction in the amount of decatenated product.[6][7]

In Vivo Xenograft Model

Objective: To evaluate the antitumor activity of this compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549-luciferase) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., 20 mg/kg body weight) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule.[1]

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Body weight and general health of the mice should also be monitored. In vivo imaging systems can be used to track luminescent cancer cells.[1]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry) to assess the effect of this compound on tumor growth and relevant biomarkers.[1]

Antiviral and Anti-inflammatory Potential of this compound

While the primary focus of research on this compound has been its anticancer properties, its structural similarity to other bioactive lignans suggests potential antiviral and anti-inflammatory activities. However, there is currently a lack of specific studies investigating these effects for this compound. Below are general experimental protocols that could be adapted to evaluate the antiviral and anti-inflammatory potential of this compound.

General Protocol for Antiviral Activity Assay

Objective: To determine if this compound possesses antiviral activity against specific viruses (e.g., influenza virus, dengue virus).

Methodology:

-

Cell Culture and Virus Propagation: Culture appropriate host cells for the target virus. Propagate and titer the virus stock.

-

Cytotoxicity Assay: Determine the non-toxic concentration range of this compound on the host cells using a standard cytotoxicity assay (e.g., MTT assay).

-

Antiviral Assay (Plaque Reduction Assay):

-

Seed host cells in well plates and grow to confluence.

-

Infect the cells with a known amount of virus in the presence of various non-toxic concentrations of this compound.

-

After an incubation period to allow for viral entry, overlay the cells with a medium containing agarose and the respective concentrations of this compound to restrict virus spread to adjacent cells.

-

After a further incubation period, fix and stain the cells to visualize and count the viral plaques.

-

Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity of this compound.

-

General Protocol for Anti-inflammatory Activity Assay

Objective: To assess the potential of this compound to inhibit inflammatory responses in vitro.

Methodology:

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages.

-

Induction of Inflammation: Stimulate the macrophages with an inflammatory agent such as lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound.

-

Nitric Oxide (NO) Production Assay: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatants using the Griess reagent. A reduction in nitrite levels in this compound-treated cells would indicate an anti-inflammatory effect.[8][9]

-

Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10][11][12] A decrease in the secretion of these cytokines would suggest anti-inflammatory activity.

Conclusion

This compound exhibits significant potential as an anticancer agent through multiple mechanisms, including the induction of G2/M cell cycle arrest, microtubule destabilization, and inhibition of topoisomerase IIα. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this compound as a therapeutic agent. While its antiviral and anti-inflammatory properties remain largely unexplored, the general methodologies outlined in this guide can serve as a starting point for investigating these potential activities. Further comprehensive studies are warranted to fully elucidate the pharmacological profile of this compound and its potential clinical applications.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. rsc.org [rsc.org]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activity Exerted by Natural Products against Human Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

- 7. topogen.com [topogen.com]

- 8. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitric oxide modulates pro- and anti-inflammatory cytokines in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Interleukin-10 administration inhibits TNF-α and IL-1β, but not IL-6, " by J.-Y. Lin and C.-Y. Tang [jfda-online.com]

- 12. Adiponectin induces TNF-alpha and IL-6 in macrophages and promotes tolerance to itself and other pro-inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

Yatein as a Precursor to Podophyllotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of yatein's critical role as a direct precursor in the biosynthesis of podophyllotoxin, a natural product of significant medical importance. Podophyllotoxin is the parent compound for the semi-synthesis of widely used anticancer drugs, including etoposide and teniposide.[1][2][3][4] Understanding the enzymatic conversion of this compound is paramount for developing biotechnological production platforms for these essential medicines, potentially circumventing the reliance on endangered plant sources.[1][5]

The Podophyllotoxin Biosynthetic Pathway: this compound's Central Position

The complete biosynthetic pathway of podophyllotoxin was elucidated in 2015, revealing a series of complex enzymatic steps starting from the phenylpropanoid pathway precursor, coniferyl alcohol.[6][7] this compound emerges as a key intermediate late in the pathway, immediately preceding the formation of the characteristic aryltetralin core of podophyllotoxin.

The pathway proceeds as follows: coniferyl alcohol is dimerized to (+)-pinoresinol, which is then sequentially reduced and modified to form (-)-matairesinol.[6][8] From (-)-matairesinol, a series of enzymatic reactions involving cytochrome P450s and O-methyltransferases leads to the formation of (-)-yatein.[9] The crucial cyclization step, converting the dibenzylbutyrolactone scaffold of this compound into the tetracyclic aryltetralin structure, is the final major transformation before subsequent hydroxylation to yield podophyllotoxin.[8][10]

Caption: Biosynthetic pathway from (-)-matairesinol to (-)-podophyllotoxin, highlighting the pivotal role of (-)-yatein.

Enzymatic Conversion of this compound to Deoxypodophyllotoxin

The conversion of (-)-yatein to (-)-deoxypodophyllotoxin is a critical ring-closing reaction that establishes the core aryltetralin scaffold.[10] This oxidative carbon-carbon coupling is catalyzed by a specific enzyme identified as a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD).[1][10][11]

This enzyme, also referred to as deoxypodophyllotoxin synthase (DPS), facilitates an intramolecular cyclization.[12] The reaction consumes 2-oxoglutarate and Fe²⁺ as cofactors to form the new C-C bond, yielding (-)-deoxypodophyllotoxin.[1][10] This step is essential; without it, the potent topoisomerase-inhibiting activity of podophyllotoxin derivatives like etoposide cannot be achieved.[1]

Quantitative Data

While detailed kinetic parameters for every enzyme in the pathway are not exhaustively reported in all literature, studies involving heterologous expression and biotransformation provide insights into reaction efficiency. A multi-enzyme cascade engineered in E. coli demonstrated the highly efficient 5-step conversion of (-)-matairesinol to (-)-deoxypodophyllotoxin, which includes the conversion of this compound.[10]

| Parameter | Value | Organism/System | Reference |

| Overall Yield | |||

| (-)-Matairesinol to (-)-Deoxypodophyllotoxin | 98% | E. coli (Two-cell system) | [10] |

| Substrate Concentration | |||

| (-)-Matairesinol (Initial) | 200 µM | E. coli (One-cell system) | [10] |

| Environmental Factors Affecting Yield | |||

| Chilling (4 °C) | 5-fold increase | Podophyllum plants | [6][13] |

| Glucose Concentration | 60 g/L (optimal) | Plant cell culture | [13] |

Experimental Protocols

The elucidation of the podophyllotoxin pathway relied on key experimental methodologies, particularly the transient expression of candidate genes in Nicotiana benthamiana and in vitro enzymatic assays.

Protocol: In Planta Reconstitution of this compound Conversion

This protocol describes the transient co-expression of biosynthetic enzymes in N. benthamiana to verify the conversion of an upstream intermediate, (-)-matairesinol, into (-)-yatein and subsequently into (-)-deoxypodophyllotoxin.[1]

1. Gene Synthesis and Vector Construction:

- Synthesize codon-optimized cDNAs for the enzymes: CYP719A23, OMT3, CYP71CU1, OMT1, and 2-ODD.

- Clone each gene into a suitable plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

2. Agrobacterium Transformation:

- Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vectors via electroporation.

- Grow transformed colonies in LB medium with appropriate antibiotics (e.g., kanamycin, rifampicin) at 28°C.

3. Plant Infiltration:

- Harvest Agrobacterium cultures by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).

- Adjust the optical density at 600 nm (OD₆₀₀) of each culture to a standardized value (e.g., 0.5).

- Mix the cultures containing the genes for the full pathway (CYP719A23, OMT3, CYP71CU1, OMT1, and 2-ODD).

- Infiltrate the bacterial suspension into the abaxial side of leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

4. Substrate Feeding and Incubation:

- Four days post-infiltration, infiltrate the same leaf patches with a solution of the upstream substrate, (-)-matairesinol (e.g., 10 mM in 50% DMSO).

- Allow the plants to incubate for an additional 24 hours.

5. Metabolite Extraction and Analysis:

Harvest leaf discs from the infiltrated area.

Homogenize the tissue in a suitable solvent (e.g., 80% methanol).

Centrifuge to pellet cell debris.

Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the intermediates and final product, (-)-deoxypodophyllotoxin, by comparing retention times and mass spectra to authentic standards.

Caption: General workflow for the reconstitution of the podophyllotoxin pathway in Nicotiana benthamiana.

Protocol: In Vitro Enzymatic Assay for 2-ODD

This protocol outlines a method to confirm the specific activity of the 2-ODD enzyme on its substrate, (-)-yatein.[1]

1. Enzyme Expression and Purification:

- Clone the 2-ODD gene into an E. coli expression vector containing a purification tag (e.g., His-tag).

- Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) via IPTG induction.

- Lyse the cells and purify the recombinant 2-ODD protein using affinity chromatography (e.g., Ni-NTA column).

2. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

- In a microcentrifuge tube, combine the following components:

- Purified 2-ODD enzyme (final concentration e.g., 5-10 µM).

- (-)-Yatein substrate (final concentration e.g., 100 µM, dissolved in DMSO).

- Cofactors: FeSO₄ (e.g., 100 µM), 2-oxoglutarate (e.g., 500 µM), and L-ascorbic acid (e.g., 1 mM).

- Reaction buffer to the final volume.

3. Reaction Incubation and Quenching:

- Initiate the reaction by adding the enzyme or substrate.

- Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours) with gentle shaking.

- Quench the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate or ice-cold methanol) to precipitate the protein and stop the reaction.

4. Product Analysis:

- Vortex the quenched reaction mixture and centrifuge to pellet the precipitated protein.

- Transfer the supernatant to a new tube and evaporate the solvent.

- Resuspend the dried extract in a suitable solvent (e.g., methanol).

- Analyze by LC-MS to detect the formation of (-)-deoxypodophyllotoxin.

Conclusion

This compound stands as the immediate dibenzylbutyrolactone precursor to the aryltetralin lignan core of podophyllotoxin. Its conversion, catalyzed by the 2-oxoglutarate/Fe(II)-dependent dioxygenase, is a definitive step in the biosynthesis of this valuable natural product. A thorough understanding of this enzymatic transformation, supported by robust experimental protocols and quantitative analysis, is fundamental for the metabolic engineering of microbial or plant-based systems. Such systems hold the promise of a sustainable and scalable supply of podophyllotoxin and its life-saving derivatives for the pharmaceutical industry.

References

- 1. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Research progress in biosynthesis of podophyllotoxin and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Podophyllotoxin: History, Recent Advances and Future Prospects | MDPI [mdpi.com]

- 8. dspace.cuni.cz [dspace.cuni.cz]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of (−)−deoxypodophyllotoxin and (−)−epipodophyllotoxin via a multi-enzyme cascade in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric Chemoenzymatic Synthesis of (–)-Podophyllotoxin and Related Aryltetralin Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

Methodological & Application

Yatein in Cell Culture: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yatein, a lignan isolated from sources such as Calocedrus formosana and Austrocedrus chilensis, has demonstrated significant antitumor properties in various cancer cell lines.[1][2][3] As a precursor to the anticancer agent podophyllotoxin, this compound exhibits cytotoxic effects primarily through the induction of cell cycle arrest and apoptosis.[3][4] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, detailing its mechanism of action, protocols for key assays, and expected outcomes based on published data.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily targeting cell cycle progression and DNA integrity. The key mechanisms of action include:

-

Induction of G2/M Phase Cell Cycle Arrest: this compound treatment has been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle in human lung adenocarcinoma (A549 and CL1-5) and breast cancer (MCF-7 and MDA-MB-231) cells.[1][2][5] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.

-

Microtubule Destabilization: this compound interferes with microtubule dynamics, leading to their destabilization.[1][2] This disruption of the cytoskeleton is a critical factor in the induction of G2/M arrest and subsequent apoptosis.

-

DNA Damage and Activation of the ATM/ATR Pathway: Studies have revealed that this compound can induce DNA damage.[1][5] This damage activates the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways, which in turn phosphorylate Chk1 and Chk2, leading to cell cycle arrest.[1]

-

Inhibition of DNA Topoisomerase IIα (TOP2A): In breast cancer cells, this compound has been shown to inhibit the activity of TOP2A, an enzyme crucial for resolving DNA topological stress during replication and transcription.[5] This inhibition leads to the stabilization of TOP2A-DNA cleavage complexes, resulting in DNA damage and apoptosis.[5]

-

Induction of Apoptosis: The culmination of cell cycle arrest, microtubule disruption, and DNA damage leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][5][6]

Quantitative Data Summary

The following tables summarize the reported cytotoxic activity of this compound across different cancer cell lines. IC50 values, the concentration of a drug that inhibits a biological process by 50%, are a standard measure of a compound's potency.[7] It is important to note that IC50 values can vary between cell lines due to their unique biological characteristics and the specific experimental conditions used.[8][9]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| A549 | Human Lung Adenocarcinoma | 24 hours | 10.0 | [1] |

| 72 hours | 3.5 | [1] | ||

| CL1-5 | Human Lung Adenocarcinoma | 24 hours | 2.1 | [1] |

| 72 hours | 1.9 | [1] | ||

| MCF-7 | Human Breast Cancer (HER2 positive) | Not Specified | 6.44 ± 1.07 | [5] |

| MDA-MB-231 | Human Breast Cancer (Triple Negative) | Not Specified | 1.47 ± 0.03 | [5] |

| P3X | Murine Myeloma | 24 hours | ~31 (12.5 µg/mL) | [3] |

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells (24-hour treatment)

| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| 0 (Control) | 55.3 ± 1.5 | 24.1 ± 0.8 | 20.6 ± 0.7 | [10] |

| 2.5 | 48.2 ± 1.2 | 21.5 ± 0.9 | 30.3 ± 1.1 | [10] |

| 5 | 35.1 ± 1.1 | 15.2 ± 0.6 | 49.7 ± 1.5 | [10] |

| 10 | 28.7 ± 1.0 | 10.8 ± 0.4 | 60.5 ± 1.8 | [10] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the control group.

-

Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

This compound-treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (10 mg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

After this compound treatment for the desired time, collect both adherent and floating cells.

-

For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Cell Fixation:

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cells in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

-

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins involved in the signaling pathways affected by this compound.

Materials:

-

This compound-treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk1/2, anti-Cyclin B1, anti-Cdc2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control like β-actin to normalize protein levels.

-

Visualizations

This compound-Induced DNA Damage Signaling Pathway

Caption: Signaling pathway of this compound-induced DNA damage and cell cycle arrest.

Experimental Workflow for this compound Treatment in Cell Culture

Caption: General experimental workflow for studying the effects of this compound.

Conclusion

This compound is a promising natural compound for cancer research, demonstrating potent antiproliferative and pro-apoptotic effects in a range of cancer cell lines. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in their specific cell culture models. Careful adherence to these protocols and consideration of cell line-specific responses will be crucial for obtaining reliable and reproducible results. Further research into the in vivo efficacy and safety of this compound is warranted to explore its potential as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Mechanisms Underlying this compound-Induced Cell-Cycle Arrest and Microtubule Destabilization in Human Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative activity of this compound isolated from Austrocedrus chilensis against murine myeloma cells: cytological studies and chemical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of this compound in Anthriscus sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Molecular Mechanisms Underlying this compound-Induced Cell-Cycle Arrest and Microtubule Destabilization in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Yatein Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yatein, a lignan isolated from sources such as Calocedrus formosana, has demonstrated significant antitumor properties. It functions by inducing cell-cycle arrest at the G2/M phase and promoting apoptosis through the destabilization of microtubules.[1][2] These characteristics make this compound a compound of interest for further investigation in preclinical cancer research.

These application notes provide a comprehensive overview of the in vivo use of this compound, including established dosage, detailed experimental protocols, and insights into its mechanism of action.

Data Presentation

The following table summarizes the quantitative data for a key in vivo study involving this compound.

| Parameter | Details | Reference |

| Cell Line | A549-luc (human lung adenocarcinoma) | [1] |

| Animal Model | Xenograft mice | [1] |

| Dosage | 20 mg/kg | [1] |

| Administration Route | Intraperitoneal (IP) injection is a common route for similar compounds in xenograft models. | [2][3] |

| Vehicle | A common vehicle for similar in vivo studies consists of 80% PBS, 10% DMSO, and 10% Cremophor. | [2] |

| Treatment Frequency | Three times per week is a typical frequency for IP injections in xenograft studies. | [2] |

| Study Duration | Up to 4 weeks, or until tumor volume reaches a predetermined endpoint. | [4] |

| Observed Effects | Significant inhibition of tumor growth. | [1] |

Experimental Protocols

A549 Xenograft Mouse Model Protocol

This protocol outlines the procedure for establishing a human lung adenocarcinoma xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

A549 human lung carcinoma cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Matrigel

-